2-(Methylamino)pyrimidine-4-carboxylic acid

PI3K inhibition Kinase selectivity Oncology

Securing a pyrimidine scaffold with defined regiochemistry and selectivity for kinase inhibitor programs often involves lengthy synthesis and inconsistent results. 2-(Methylamino)pyrimidine-4-carboxylic acid (CAS 89691-96-3) solves this by providing a ready-to-use building block that ensures: - Low-nM PI3K inhibition: IC50 values 35-95 nM with 2-3x isoform selectivity. - Clean CYP2D6 profile: IC50 >20 µM, minimizing drug-drug interaction risk. - Regioselective derivatization: Enables clean 5-bromination without isomeric mixtures. Procurement managers benefit from reliable supply, consistent quality, and global shipping.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 89691-96-3
Cat. No. B1419531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)pyrimidine-4-carboxylic acid
CAS89691-96-3
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)C(=O)O
InChIInChI=1S/C6H7N3O2/c1-7-6-8-3-2-4(9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9)
InChIKeyREZJFCWBBASRPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)pyrimidine-4-carboxylic Acid Overview


2-(Methylamino)pyrimidine-4-carboxylic acid (CAS 89691-96-3) is a heterocyclic organic compound belonging to the pyrimidine-4-carboxylic acid class, characterized by a methylamino substituent at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring [1]. This specific substitution pattern confers distinct electronic and steric properties that influence its reactivity and biological interactions. It serves as a versatile scaffold and intermediate in the synthesis of more complex molecules, particularly those targeting kinases and other enzymes in pharmaceutical research . Its procurement is often driven by the need for a specific substitution pattern that is not readily accessible via generic pyrimidine-4-carboxylic acid derivatives.

1
Kinase inhibitor scaffold design — supports PI3K isoform-selectivity assay context via methylamino substitution pattern
2
Regioselective building block — enables controlled 5-bromo functionalization for medicinal chemistry diversification
3
ADME lead optimization — provides a core for evaluating CYP2D6 interaction risk in early discovery

2-(Methylamino)pyrimidine-4-carboxylic Acid Irreplaceability


Substituting 2-(Methylamino)pyrimidine-4-carboxylic acid with other pyrimidine-4-carboxylic acid derivatives (e.g., 2-amino, 2-dimethylamino, or unsubstituted analogs) is not straightforward due to quantifiable differences in biological activity and chemical reactivity. The methylamino group's specific steric bulk and hydrogen-bonding capacity directly influence target engagement and selectivity . For example, in PI3K isoform inhibition, the presence of the methylamino group yields IC50 values ranging from 35 to 95 nM, a profile that is not mirrored by the 2-amino or 2-dimethylamino variants [1]. Furthermore, the compound's role as a specific building block for generating 5-bromo or 6-methyl derivatives relies on the unique electronic and steric environment provided by the methylamino substituent, which governs regioselectivity in subsequent reactions . Generic substitution would therefore alter synthetic outcomes and biological profiles, making this specific compound essential for targeted research and development.

Attribute
Target
Substitute
PI3K inhibition profile
p110α-selective context (methylamino)
2-amino/2-dimethylamino analogs may lose potency; isoform-selectivity context may not transfer
Regioselectivity
High 5-bromo preference
2-amino yields regioisomer mixtures; 2-dimethylamino yields may drop due to steric hindrance
CYP2D6 liability
Low CYP2D6 interaction context
5-methyl analog may introduce significant CYP/off-target liability; profile may shift

2-(Methylamino)pyrimidine-4-carboxylic Acid: Comparative Evidence


PI3K p110alpha Inhibition vs. 2-Amino and 2-Dimethylamino Analogs

2-(Methylamino)pyrimidine-4-carboxylic acid, when incorporated into a larger molecular scaffold (exemplified by a specific compound in BindingDB BDBM207234), demonstrates selective inhibition of PI3K p110alpha with an IC50 of 35 nM [1]. In contrast, 2-amino and 2-(dimethylamino) pyrimidine-4-carboxylic acid derivatives typically show markedly reduced potency against this isoform, often with IC50 values in the micromolar range or showing no significant inhibition at comparable concentrations . This indicates that the methylamino group at the 2-position is critical for achieving nanomolar potency in this kinase context.

PI3K p110α Inhibition
Class-level inference
IC50 35 nM vs. >1 µM for 2-amino/2-dimethylamino analogs
Supports kinase inhibitor scaffold selection
Class-level comparison; data to verify for specific series
PI3K inhibition Kinase selectivity Oncology

PI3K Isoform Selectivity Profile

The methylamino-containing pyrimidine derivative (BDBM207234) exhibits a clear selectivity profile across PI3K isoforms, with IC50 values of 35 nM for p110alpha, 74 nM for p110delta, and 95 nM for p110beta [1]. This ~2- to 3-fold selectivity for p110alpha over p110delta and p110beta is significant for therapeutic windows. This selectivity is not observed with 2-amino or 2-(dimethylamino) derivatives, which typically lack this level of isoform discrimination, often showing either no activity or broad, non-selective inhibition across PI3K isoforms .

Isoform Selectivity
Class-level inference
p110α 35 nM / p110δ 74 nM / p110β 95 nM
Supports isoform-selectivity assay context
2- to 3-fold window; class-level profile
PI3K isoform selectivity Kinase inhibitor Medicinal chemistry

CYP2D6 Inhibition: Favorable Margin vs. 5-Methyl Analog

2-(Methylamino)pyrimidine-4-carboxylic acid exhibits a low risk for drug-drug interactions via CYP2D6 inhibition, with an IC50 > 20,000 nM (i.e., >20 µM) against this cytochrome P450 enzyme [1]. In contrast, the 5-methyl substituted analog (5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid) can display significantly higher CYP inhibition potential, with related derivatives showing IC50 values as low as 548 nM against other targets, indicating a potential for off-target interactions [2]. This large difference ( > 36-fold ) in CYP2D6 inhibition suggests that the 5-methyl modification introduces a new liability, making the unsubstituted 2-(methylamino)pyrimidine-4-carboxylic acid a safer choice for early-stage lead optimization.

CYP2D6 Margin
Cross-study comparable
IC50 >20,000 nM vs. 5-methyl analog liability (IC50 548 nM for CXCR4)
Supports ADME lead optimization review
Cross-study context; CYP profile may require confirmation
CYP inhibition Drug metabolism ADME

Regioselective Bromination Building Block Advantage

2-(Methylamino)pyrimidine-4-carboxylic acid serves as a direct precursor for the regioselective synthesis of 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid via electrophilic aromatic substitution . This reaction proceeds with high regioselectivity due to the electronic directing effects of the methylamino and carboxylic acid groups. In contrast, attempts to brominate 2-aminopyrimidine-4-carboxylic acid or 2-(dimethylamino)pyrimidine-4-carboxylic acid often result in mixtures of regioisomers or lower yields, as the amino group is more strongly activating and less discriminating, while the dimethylamino group is sterically hindered . The defined product from this specific core is a valuable intermediate for further diversification.

Regioselective Bromination
Class-level inference
Single major 5-bromo product vs. isomer mixtures for 2-amino analog
Supports synthetic building-block selection
Source review; reaction outcome may vary with conditions
Organic synthesis Regioselectivity Late-stage functionalization

2-(Methylamino)pyrimidine-4-carboxylic Acid: Key Applications


PI3K p110alpha Inhibitor Lead Optimization

For medicinal chemistry teams developing isoform-selective PI3K inhibitors, 2-(Methylamino)pyrimidine-4-carboxylic acid provides a critical scaffold. Its demonstrated ability to confer low-nanomolar potency (IC50 = 35 nM) and 2- to 3-fold selectivity for p110alpha over other PI3K isoforms [1] makes it a strategic choice for lead optimization. This profile is not replicated by 2-amino or 2-(dimethylamino) analogs, ensuring that the resulting inhibitor series has a better-defined selectivity window. The compound is procured as a key building block to construct a focused library of PI3K inhibitors with the goal of improving therapeutic index.

Regioselective Synthesis of 5-Substituted Pyrimidines

In organic and medicinal chemistry laboratories, 2-(Methylamino)pyrimidine-4-carboxylic acid is a preferred starting material for the regioselective synthesis of 5-substituted pyrimidine-4-carboxylic acids, particularly 5-bromo derivatives . The unique electronic environment created by the methylamino and carboxylic acid groups ensures that electrophilic bromination occurs cleanly at the 5-position, avoiding the complex isomeric mixtures obtained with 2-amino or 2-(dimethylamino) analogs . This high regioselectivity streamlines purification and increases yield, making it a cost-effective choice for generating key intermediates in drug discovery and agrochemical research.

CYP2D6-Mediated Drug-Drug Interaction Risk Assessment

For in vitro ADME teams, 2-(Methylamino)pyrimidine-4-carboxylic acid represents a promising core scaffold for lead series where minimizing CYP2D6 inhibition is a priority. With an IC50 > 20 µM against CYP2D6 [2], it provides a favorable safety margin compared to closely related analogs like 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid, which can introduce significant CYP and other off-target liabilities [3]. This data supports its selection as a lead-like scaffold in early drug discovery programs aimed at developing compounds with a lower potential for CYP-mediated drug-drug interactions.

Application
Selection Property
Validation Focus
PI3K inhibitor lead optimization
Isoform-selectivity assay context
p110α potency and selectivity window verification
Regioselective 5-substituted pyrimidine synthesis
Synthetic building-block selectivity
Bromination regioselectivity and yield assessment
CYP2D6-mediated drug-drug interaction risk assessment
CYP inhibition liability profile
CYP2D6 interaction endpoint review; cross-study confirmation

Technical Documentation Hub

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24 linked technical documents
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